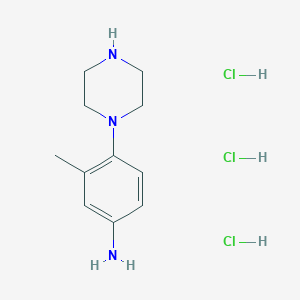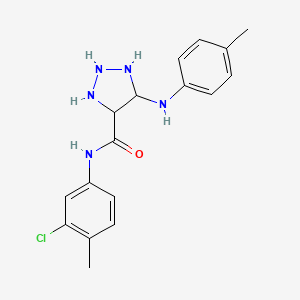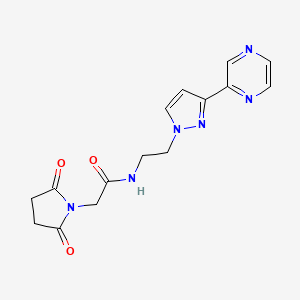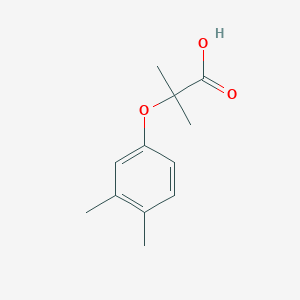
3-Methyl-4-piperazin-1-ylaniline;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-piperazin-1-ylaniline;trihydrochloride is a chemical compound with the molecular formula C11H17N3·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound has gained attention in scientific research due to its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-piperazin-1-ylaniline;trihydrochloride typically involves the reaction of 3-methyl-4-nitroaniline with piperazine under specific conditions. The nitro group is reduced to an amine, and the resulting product is then treated with hydrochloric acid to form the trihydrochloride salt .
Reduction of Nitro Group: The nitro group in 3-methyl-4-nitroaniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Reaction with Piperazine: The resulting 3-methyl-4-aminobenzene is then reacted with piperazine in a solvent such as ethanol under reflux conditions.
Formation of Trihydrochloride Salt: The final product is treated with hydrochloric acid to form the trihydrochloride salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-piperazin-1-ylaniline;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-piperazin-1-ylaniline;trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-piperazin-1-ylaniline;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-piperazin-1-ylaniline: The base compound without the trihydrochloride salt.
4-Methylpiperazine: A similar compound with a different substitution pattern on the piperazine ring.
Uniqueness
3-Methyl-4-piperazin-1-ylaniline;trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
3-methyl-4-piperazin-1-ylaniline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;;;/h2-3,8,13H,4-7,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYLAPXASLOAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2931134.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2931147.png)
![N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2931149.png)

